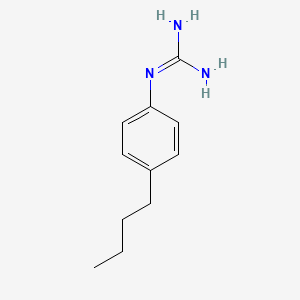

N-(4-butylphenyl)guanidine

Description

N-(4-butylphenyl)guanidine: A Specific Focus within Guanidine (B92328) Derivative Research

Identification of Knowledge Gaps and Opportunities for this compound Investigation

Despite the growing interest in guanidine compounds, a comprehensive understanding of this compound specifically is still emerging. While general synthesis methods for guanidines are known, specific optimization and exploration of diverse derivatization strategies for this particular compound are not extensively documented in publicly available research. Furthermore, detailed structure-activity relationship (SAR) studies that systematically correlate modifications of the this compound scaffold with changes in biological activity are limited. A significant opportunity exists to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. Expanding the scope of biological applications beyond the currently explored areas, such as its potential as an antimicrobial or anticancer agent, represents another key area for future investigation. smolecule.comontosight.ai Finally, the refinement and standardization of analytical methodologies for the characterization of this compound and its derivatives would greatly benefit further research and development.

Scope and Objectives of a Comprehensive Academic Research Endeavor on this compound

A comprehensive academic research program focused on this compound would aim to address the existing knowledge gaps and unlock the full potential of this compound. The primary objectives of such an endeavor would be to advance the understanding of its synthesis, deepen insights into its biological activity, expand its application spectrum, and refine its analytical characterization.

Advancing the Understanding of Synthesis and Derivatization

A key objective would be to develop and optimize synthetic routes to this compound, aiming for high yields and purity. smolecule.com This would involve exploring various guanylating agents and reaction conditions. A significant part of this research would focus on the systematic derivatization of the parent compound. This could involve modifications at several positions:

The Phenyl Ring: The introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring could influence the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity or selectivity. nih.gov

The Butyl Chain: Altering the length and branching of the alkyl chain could impact the lipophilicity of the compound, which is a critical factor for membrane permeability and interaction with biological targets. nih.gov

Deepening Insights into Structure-Activity Relationships and Molecular Mechanisms

A central goal of this research would be to establish clear structure-activity relationships (SAR). By synthesizing a library of this compound derivatives and evaluating their biological activities, researchers can identify the key structural features responsible for their effects. For instance, studies on similar compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact their inhibitory activity against specific enzymes. nih.gov

Elucidating the molecular mechanisms of action is another critical objective. This would involve identifying the specific cellular targets with which this compound and its active derivatives interact. Techniques such as molecular docking and biochemical assays could be employed to understand these interactions at a molecular level. nih.gov The guanidinium (B1211019) group, which is protonated at physiological pH, can form crucial hydrogen bonds and ionic interactions with biological targets, and understanding these interactions is key. d-nb.info

Expanding the Spectrum of Investigated Biological Applications

While preliminary research suggests potential antimicrobial and anticancer properties for guanidine derivatives, a dedicated research program would aim to systematically investigate a broader range of biological applications for this compound. smolecule.com This could include its evaluation as:

Enzyme Inhibitors: Guanidine-containing compounds have shown potential as inhibitors of various enzymes, including those involved in diseases like Alzheimer's. ontosight.ainih.gov

Ion Channel Modulators: The ability of guanidines to interact with ion channels makes them interesting candidates for neurological and cardiovascular research. ontosight.ai

Antiparasitic Agents: Guanidine derivatives have demonstrated activity against various parasites, and this avenue could be explored for this compound. researchgate.net

The following table summarizes potential biological applications for investigation:

| Potential Biological Application | Rationale | Relevant Research Areas |

| Antimicrobial | Guanidine compounds are known to have broad-spectrum antimicrobial activity. ontosight.ai | Infectious Diseases |

| Anticancer | Some guanidine derivatives can inhibit cancer cell proliferation. smolecule.com | Oncology |

| Neuroprotective | Evidence suggests some guanidines can protect neurons from oxidative stress. smolecule.com | Neurodegenerative Diseases |

| Enzyme Inhibition | The guanidine moiety can interact with enzyme active sites. ontosight.ai | Drug Discovery |

| Ion Channel Modulation | Guanidines can influence the function of various ion channels. ontosight.ai | Neurology, Cardiology |

| Antiparasitic | Guanidine derivatives have shown efficacy against certain parasites. researchgate.net | Tropical Medicine |

Refinement of Analytical Characterization Methodologies

To support the synthesis, derivatization, and biological evaluation efforts, the development and validation of robust analytical methods are essential. This objective would focus on utilizing and refining techniques for the comprehensive characterization of this compound and its analogs.

Key analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of newly synthesized compounds. rsc.org

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. rsc.org

High-Performance Liquid Chromatography (HPLC): For purification and purity assessment of the compounds.

Standardizing these methods would ensure the reliability and reproducibility of research findings across different studies.

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-(4-butylphenyl)guanidine |

InChI |

InChI=1S/C11H17N3/c1-2-3-4-9-5-7-10(8-6-9)14-11(12)13/h5-8H,2-4H2,1H3,(H4,12,13,14) |

InChI Key |

IIRIDIBAVSYTKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Butylphenyl Guanidine and Analogues

General Synthetic Strategies for N-Substituted Guanidines

The construction of the guanidine (B92328) core can be achieved through several established and emerging synthetic pathways, which are broadly applicable to a wide range of substituted guanidines.

Historically, the synthesis of N-substituted guanidines has heavily relied on the transformation of thioureas and the reaction of amines with carbodiimides. rsc.orgresearchgate.net

The conversion of thioureas to guanidines is a cornerstone of classical synthesis. rsc.org This method involves the activation of the thiourea (B124793), typically with a thiophilic agent, to facilitate the displacement of the sulfur atom by an amine. rsc.orgrsc.org Common activating agents include heavy metal salts, such as mercury(II) chloride (HgCl₂), or coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). researchgate.netthieme-connect.comnih.gov The reaction proceeds through a carbodiimide (B86325) intermediate, which is then attacked by an amine to form the guanidine product. rsc.orgnih.gov The use of protecting groups, such as tert-butoxycarbonyl (Boc), on the thiourea is frequent to control reactivity and simplify purification. researchgate.netresearchgate.net While effective, this method's utility can be limited by the toxicity of reagents like mercury salts. rsc.orgresearchgate.net

The direct addition of amines to carbodiimides represents a more atom-economical pathway to N-substituted guanidines. rsc.orgdergipark.org.tr This reaction is a straightforward nucleophilic addition where the N-H bond of a primary or secondary amine adds across the C=N double bond of the carbodiimide. dergipark.org.tr However, in the absence of a catalyst, this reaction can be slow, particularly with less nucleophilic aromatic amines, sometimes requiring high temperatures. dergipark.org.tr The development of catalytic systems, including the use of ionic liquids or metal catalysts, has expanded the scope and efficiency of this approach. dergipark.org.trresearchgate.net

Table 1: Comparison of Classical Guanidinylation Methods

| Feature | Thiourea-Based Synthesis | Carbodiimide-Based Synthesis |

|---|---|---|

| Starting Material | Substituted Thiourea | Substituted Carbodiimide |

| Key Transformation | Desulfurization and amination | Nucleophilic addition of an amine |

| Common Reagents | HgCl₂, EDCI, Mukaiyama's reagent rsc.orgresearchgate.netthieme-connect.com | Primary or secondary amines |

| Advantages | Widely used, reliable for complex syntheses rsc.org | High atom economy, direct route rsc.orgdergipark.org.tr |

| Disadvantages | Often requires toxic heavy metals, multi-step preparation of precursors rsc.orgresearchgate.net | Can be slow, may require catalysts or harsh conditions for less reactive amines dergipark.org.tr |

To overcome the limitations of classical methods, a variety of modern guanidinylation reagents have been developed. These reagents are designed to offer milder reaction conditions, higher yields, and greater functional group tolerance.

Prominent among these are triflylguanidines, such as N,N′-di-Boc-N′′-triflylguanidine. nih.govnih.gov In this reagent, the trifluoromethylsulfonyl (triflyl) group acts as an excellent leaving group, facilitating the reaction with amines under mild conditions. orgsyn.org The Boc protecting groups help to modulate reactivity and are easily removed post-synthesis. nih.gov This reagent has proven highly effective for the guanidinylation of a wide array of amines, including those on solid supports and in complex molecular scaffolds, often providing the desired product in excellent yield. nih.govnih.gov The synthesis of N,N′-di-Boc-N′′-triflylguanidine itself proceeds from guanidine hydrochloride, which is first protected with di-tert-butyl dicarbonate (B1257347) and then treated with triflic anhydride. orgsyn.orgacs.org

Other important modern reagents include pyrazole-1-carboximidamides. rsc.org These compounds serve as effective guanylating agents that avoid the use of toxic metals. researchgate.net However, their application can sometimes be hampered by lower yields and the need for multiple synthetic steps to prepare the reagent itself, often requiring protecting groups to ensure mild reaction conditions. rsc.orgresearchgate.net Similarly, reagents like di(imidazole-1-yl)methanimine allow for the stepwise synthesis of N,N′-disubstituted guanidines, though the process may require the isolation of intermediates. rsc.org

Table 2: Overview of Modern Guanidinylation Reagents

| Reagent Type | Example | Key Features |

|---|---|---|

| Triflylguanidines | N,N′-di-Boc-N′′-triflylguanidine | Excellent leaving group (triflyl), mild conditions, high yields, suitable for solid-phase synthesis. nih.govnih.gov |

| Pyrazole Carboximidamides | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Metal-free alternative, useful for converting amino acids. rsc.orgresearchgate.net |

| Isothioureas | N,N′-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea | Commercially available, widely used, but often requires a mercury salt activator. rsc.orgresearchgate.net |

| Carboximidamides | Di(imidazole-1-yl)methanimine | Allows for stepwise displacement by amines to form N,N'-disubstituted guanidines. rsc.org |

The demand for large numbers of diverse guanidine derivatives for screening and drug discovery has driven the development of high-throughput synthetic methods, such as one-pot and solid-phase synthesis. acs.orgorganic-chemistry.org

Solid-phase synthesis is a powerful technique for generating combinatorial libraries of guanidines. acs.orgacs.orgnih.gov In a typical approach, an amine is attached to a solid polymer support (resin). acs.orgnih.gov The resin-bound amine is then converted to a guanidine through reaction with a guanylating agent in solution. acs.orgnih.gov Excess reagents and by-products are easily removed by washing the resin. Finally, the desired guanidine product is cleaved from the solid support. acs.orgnih.gov This methodology has been used to create large libraries of trisubstituted guanidines for biological screening. acs.orgnih.govresearchgate.net For example, amines can be loaded onto a linker, acylated, and converted to ureas, which are then dehydrated to carbodiimides and reacted with another amine to yield the final guanidine after cleavage. acs.org

Synthesis of N-(4-butylphenyl)guanidine and Its Structural Homologues

The synthesis of this compound and related compounds involves the application of general guanidinylation methods to precursors containing the specific butylphenyl moiety.

A common strategy for producing N-aryl guanidines is the reaction of an aromatic amine with a cyanamide (B42294). rsc.orgineosopen.org This addition reaction directly forms the N-aryl guanidine structure. While historically this route could require harsh conditions and the use of toxic reagents like cyanogen (B1215507) bromide, modern adaptations have improved its applicability. rsc.org For example, copper(I) iodide has been used to catalyze the reaction between N-arylcyanamides and various alkylamines, providing an effective route to N-alkyl-N′-arylguanidines. publish.csiro.au This method allows for the direct construction of versatile N,N′-disubstituted guanidines from readily prepared cyanamide precursors. publish.csiro.au

The synthesis of this compound specifically involves a reaction that introduces the 4-butylaniline (B89568) structure into the guanidine core. A direct approach involves the reaction of 4-butylaniline with a guanylating agent. smolecule.com For instance, the guanylation of 4-aminophenol (B1666318) with Boc-protected S-methylisothiourea, followed by benzylation and deprotection, demonstrates a viable pathway for creating phenyl guanidine derivatives. nih.govmdpi.com A similar strategy can be envisioned for 4-butylaniline.

One documented method involves a one-pot reaction where 4-butylaniline is added to a mixture containing a carbodiimide and an amine source, followed by extraction and purification to yield this compound. smolecule.com The synthesis of the key precursor, 4-butylaniline, can be achieved through several routes, including the nitration of butylbenzene (B1677000) followed by reduction. smolecule.com

The incorporation of the butylphenyl group has also been demonstrated in the synthesis of more complex analogues. For example, the synthesis of N-(4-butylphenyl)-N′-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine has been reported, indicating that the 4-butylaniline moiety is compatible with standard guanidinylation reactions. sigmaaldrich.com

Table 3: Synthetic Routes for Butylphenyl Guanidine Derivatives

| Target Compound | Precursors | Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | 4-Butylaniline, Carbodiimide, Amine source | One-pot reaction, followed by extraction and purification. | smolecule.com |

| N-Aryl Guanidines | 4-Butylaniline | Reaction with a guanylating agent. | smolecule.com |

| Phenyl Guanidine Derivatives (analogous route) | 4-Aminophenol | 1. BocN=C(SMe)-NHBoc, HgCl₂, Et₃N, DMF; 2. Benzyl (B1604629) halide, K₂CO₃; 3. TFA, CH₂Cl₂ | nih.govmdpi.com |

| N-(4-butylphenyl)-N′-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine | 4-Butylaniline, 2-Guanidino-4-hydroxy-6-methylpyrimidine | Specific reaction conditions not detailed in the abstract. | sigmaaldrich.com |

Preparation of N-(4-benzyloxyphenyl)-N''-(4-butyl-phenyl)-guanidine and Related Analogues

The synthesis of unsymmetrically substituted N,N'-diarylguanidines, such as N-(4-benzyloxyphenyl)-N''-(4-butylphenyl)-guanidine, requires regiocontrolled methods to prevent the formation of symmetrical byproducts. Several strategies have been developed for this purpose, primarily involving the stepwise introduction of the distinct aryl groups.

One prevalent method is the reaction of an amine with an N-arylcyanamide. In this approach, 4-benzyloxyaniline can be converted to N-(4-benzyloxyphenyl)cyanamide. Subsequent acid-catalyzed addition of 4-butylaniline affords the target unsymmetrical guanidine. airitilibrary.com A related approach involves the reaction of amines with carbodiimides. researchgate.netdergipark.org.tr While the reaction of an amine with a carbodiimide is a common route to guanidines, direct use of a diarylcarbodiimide would lead to a trisubstituted product. Therefore, a stepwise approach is necessary.

Another powerful technique is the metal-catalyzed cross-coupling reaction. Copper-catalyzed methods, in particular, have proven effective for forming C-N bonds. A CuI/N-methylglycine catalyst system can be used for the arylation of guanidine nitrate (B79036). acs.orgresearchgate.net Unsymmetrical N,N'-diaryl guanidines can be assembled via a sequential process: monoarylation of guanidine nitrate with a first aryl iodide, followed by a second coupling reaction with a different aryl iodide. acs.orgresearchgate.net For the synthesis of N-(4-benzyloxyphenyl)-N''-(4-butylphenyl)-guanidine, this would involve reacting guanidine nitrate first with 1-iodo-4-butylbenzene and then with 1-(benzyloxy)-4-iodobenzene, or vice versa.

A three-component copper-catalyzed synthesis has also been reported, involving the reaction of cyanamides, arylboronic acids, and amines under aerobic conditions. organic-chemistry.org This method offers a rapid assembly of trisubstituted guanidines and can be adapted for diaryl derivatives. organic-chemistry.orgresearchgate.net

Finally, the use of guanylating agents with protecting groups offers a controlled, stepwise route. For instance, 4-butylaniline can be reacted with a protected S-methylisothiourea, such as N,N'-di-Boc-S-methylisothiourea, in the presence of a coupling agent like mercury(II) chloride. nih.govmdpi.com The resulting mono-substituted guanidine can then be N-arylated with a 4-benzyloxyphenyl source, followed by deprotection to yield the final product.

Table 1: Synthetic Approaches to Unsymmetrical N,N'-Diarylguanidines

| Method | Key Reagents | Catalyst/Conditions | Reference |

| Cyanamide Addition | N-Arylcyanamide, Arylamine | Acid catalysis | airitilibrary.com |

| Stepwise Cross-Coupling | Guanidine Nitrate, Aryl Iodide 1, Aryl Iodide 2 | CuI / N-Methylglycine | acs.orgresearchgate.net |

| Three-Component Coupling | Cyanamide, Arylboronic Acid, Arylamine | CuCl₂·2H₂O, Bipyridine, K₂CO₃, O₂ | organic-chemistry.org |

| Protected Guanylating Agent | Amine, N,N'-di-Boc-S-methylisothiourea, Arylating agent | HgCl₂, followed by N-arylation and deprotection (TFA) | nih.govmdpi.com |

Advanced Derivatization and Functionalization of the this compound Scaffold

The guanidine group is a critical pharmacophore whose modification can significantly alter the biological and physicochemical properties of the parent molecule. jove.com Strategies for derivatizing the guanidine core of this compound are essential for developing molecular probes and new therapeutic candidates. These modifications typically involve N-alkylation or N-acylation of the guanidine nitrogen atoms. researchgate.net

Distinct modifications of the guanidine group can modulate receptor subtype selectivity. jove.comresearchgate.net For instance, N-methylation or N-acylation can be used to fine-tune binding affinities by altering the hydrogen-bonding capacity and steric profile of the ligand. researchgate.net Such modifications have also been shown to enhance the binding affinity of molecules to structured RNAs by improving electrostatic interactions and hydrogen bonding with the target. rsc.org

The synthesis of these modified guanidines often employs tailor-made guanylating precursors. jove.comjove.com For N-alkylation, precursors based on N,N′-Di-Boc-1H-pyrazole-1-carboxamidine are reacted with an amine to transfer the pre-modified guanidine group. jove.com For N-acylation, the precursor of choice is often an acylated derivative of N-Boc-S-methylisothiourea. jove.com These methods allow for the controlled installation of specific functionalities onto the guanidine core.

Catalytic methods also provide access to a wide range of functionalized guanidines. Palladium-catalyzed cascade reactions of azides with isonitriles and amines can produce N-sulfonyl, N-phosphoryl, and N-acyl functionalized guanidines. organic-chemistry.org

Table 2: Methods for Guanidine Core Modification

| Modification Type | Synthetic Strategy | Key Reagents/Precursors | Purpose | Reference(s) |

| N-Alkylation | Transfer Guanylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Modulate receptor selectivity, improve binding | jove.comresearchgate.net |

| N-Acylation | Transfer Guanylation | N-Acyl-N'-Boc-S-methylisothiourea | Tune binding affinity, functionalization | jove.comresearchgate.net |

| N-Sulfonylation | Pd-catalyzed Cascade Reaction | Azides, Isonitriles, Amines | Introduce sulfonyl groups for altered properties | organic-chemistry.org |

| N-Phosphorylation | Pd-catalyzed Cascade Reaction | Azides, Isonitriles, Amines | Introduce phosphoryl groups | organic-chemistry.org |

Functionalization of the butylphenyl ring of this compound allows for the exploration of structure-activity relationships by introducing additional substituents. This can be achieved either by modifying the intact guanidine derivative or by synthesizing the guanidine from an already functionalized aniline (B41778) precursor.

A modern approach for direct functionalization is transition metal-catalyzed C-H activation. For example, cobalt(II)-catalyzed C-H functionalization has been used to achieve a [3+2] annulation of N-arylguanidines with alkynes. acs.orgnih.gov This reaction typically requires a directing group installed on the guanidine core, which directs the functionalization to the ortho-position of the aryl ring, yielding complex heterocyclic structures fused to the phenyl ring. acs.orgnih.govresearchgate.netfigshare.com

A more traditional and often more practical approach is to build the desired molecule from a pre-functionalized starting material. This involves performing electrophilic aromatic substitution or other transformations on 4-butylaniline prior to the guanylation step. For example, nitration, halogenation, or Friedel-Crafts reactions on 4-butylaniline would yield substituted anilines that can then be converted into the corresponding N-(substituted-4-butylphenyl)guanidines. This strategy avoids potential complications from the directing effects or reactivity of the guanidine group during ring functionalization. This approach was utilized in the development of BACE1 inhibitors, where a p-butyl phenyl group was incorporated into the final molecule by starting with the appropriately substituted phenyl intermediate. nih.gov

The introduction of chirality into guanidine-containing molecules is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. rsc.org Chiral guanidines are powerful organocatalysts, leveraging their strong basicity and hydrogen-bond donating capabilities. rsc.org

Several strategies exist for the stereoselective synthesis of chiral guanidine derivatives based on the this compound scaffold. A common approach involves the use of starting materials from the "chiral pool." For instance, a chiral amine or amino acid can be used as a scaffold onto which the guanidine functionality is constructed. Syntheses of chiral bicyclic guanidines have been reported starting from enantiopure materials such as (S)-β-phenylalanine or L-methionine. nih.govacs.org To create a chiral analogue of this compound, one could react 4-butylaniline with a chiral guanylating agent, such as a cyanamide derived from a chiral amine. researchgate.net

Another strategy is the directed stereoselective guanidinylation of alkenes. In this method, a substrate containing an alkene and a directing group (e.g., a hydroxyl group) reacts to deliver a guanidine unit across the double bond with a high degree of stereocontrol. researchgate.net This could be applied to a substrate containing a 4-butylphenyl group to install a chiral cyclic guanidine moiety.

Furthermore, chiral guanidines themselves can be used as catalysts to induce enantioselectivity. The combination of chiral guanidines with metal salts has expanded their utility to challenging asymmetric transformations. rsc.org These catalysts form chiral ion pairs with substrates, enabling highly enantioselective reactions such as Michael additions and Diels-Alder reactions. nih.gov

Table 3: Strategies for Stereoselective Synthesis of Chiral Guanidines

| Strategy | Description | Chiral Source/Method | Reference(s) |

| Chiral Pool Synthesis | Building the guanidine onto a readily available chiral molecule. | Chiral amino acids (e.g., L-methionine), chiral amines | nih.govacs.orgcardiff.ac.uk |

| Chiral Guanylating Agent | Reacting an achiral amine with a chiral reagent that installs the guanidine group. | Cyanamides derived from chiral auxiliaries | researchgate.net |

| Directed Stereoselective Guanidinylation | Intramolecular delivery of a guanidine unit across an alkene, directed by a functional group. | Hydroxy- or carboxy-directed cyclization | researchgate.net |

| Asymmetric Catalysis | Using a pre-existing chiral guanidine to catalyze a reaction that creates a new stereocenter. | Chiral bicyclic guanidines (e.g., TBD analogues) | rsc.orgnih.gov |

Structure Activity Relationship Sar and Structural Biology of N 4 Butylphenyl Guanidine Analogues

Principles of SAR in Guanidine (B92328) Chemistry

The biological activity of guanidine-containing compounds is profoundly influenced by the physicochemical properties of their substituents. These properties, including electronic character, lipophilicity, steric hindrance, and the conformational possibilities of the core guanidine group, are critical determinants of ligand-receptor interactions.

The electronic nature of substituents on aryl rings attached to a guanidine core significantly modulates the compound's basicity (pKa) and, consequently, its interaction with biological targets. semanticscholar.orgsci-hub.se Generally, electron-withdrawing groups, such as nitro or cyano, decrease the pKa of the guanidine, while electron-donating groups like alkyls can slightly increase it. sci-hub.se This modulation of basicity is critical, as the protonated guanidinium (B1211019) cation is often the biologically active form, interacting with anionic sites on receptors or enzymes through charge-pairing and hydrogen bonding. sci-hub.seresearchgate.net

The position of these substituents is also paramount. For instance, in the context of arylguanidine binding at 5-HT3 receptors, activity is favored by the presence of electron-withdrawing substituents at the meta (3-position) and lipophilic groups at the para (4-position). sci-hub.se In other cases, such as for ligands of the sigma receptor, electroneutral substituents are preferred over strongly electron-donating or withdrawing groups. nih.gov Furthermore, the electronic properties of substituents can dictate the preferred tautomeric form of the guanidine itself. mdpi.comresearchgate.net Studies have shown that introducing electron-deficient aniline (B41778) substituents can cause the guanidine tautomer to switch from a cis-trans to a cis-cis form, a change that fundamentally alters the geometry and hydrogen-bonding pattern presented to a biological target. mdpi.comresearchgate.netresearchgate.net

The relationship between the pKa values of substituted aryl guanidines and the Hammett σ constants of the substituents is often linear, providing a predictable model for how electronic modifications will affect basicity. semanticscholar.orgsci-hub.se Protonation of the guanidine group can also increase the electronegativity of the entire substituent, causing it to act as an electron-withdrawing group and influencing the reactivity of adjacent chemical systems. irb.hr

Steric bulk, or the spatial arrangement and size of atoms in a molecule, exerts a significant influence on biological activity. This effect can be either positive or negative depending on the specific biological target.

Detrimental Effects : For N,N'-diarylguanidine ligands of the sigma receptor, affinity decreases as the steric bulk of ortho substituents on the aryl ring increases beyond the size of an ethyl group. nih.gov

Favorable Effects : In contrast, for certain kinase inhibitors, bulky substituents on the phenyl ring were found to enhance activity. acs.org Similarly, the introduction of bulky groups on chiral guanidine catalysts is often essential for achieving high enantioselectivity. scispace.comorganic-chemistry.org

The interplay between lipophilicity and steric factors is complex. For example, adding a bromine atom to a quinazoline (B50416) dione (B5365651) core was used to evaluate the effects of both higher lipophilicity and increased steric limitations on activity. mdpi.com

| Compound Class | Effect of Increased Steric Bulk | Biological Target/Application | Reference |

|---|---|---|---|

| N,N'-Diarylguanidines | Decreased Affinity | Sigma Receptor | nih.gov |

| Kinase Inhibitors | Enhanced Activity | PDGF Receptor Family | acs.org |

| Platinum(II) Complexes | Correlated with Cytotoxic Potency | Cancer Cell Lines | nih.gov |

| Chiral Catalysts | Improved Enantioselectivity | Asymmetric Synthesis | scispace.comorganic-chemistry.org |

The guanidine group is not a rigid structure. Neutral guanidine is non-planar and can exist in several tautomeric forms, while the protonated guanidinium ion is planar and highly stabilized by resonance, a phenomenon sometimes referred to as Y-aromaticity. researchgate.netineosopen.org This inherent flexibility is a key attribute in its biological function. researchgate.netrsc.org

The three key aspects of its structural versatility are:

Tautomerism : N-substituted guanidines can exist as different tautomers, where a proton and a double bond shift positions. The equilibrium between these forms is heavily influenced by the electronic properties of the substituents and by hydrogen bonding (both intramolecular and intermolecular). mdpi.comresearchgate.netntnu.no Knowing the preferred tautomer is crucial for designing molecules that can properly interact with their intended receptors. researchgate.netntnu.no

Conformational Isomerism : Rotation around the C-N single bonds allows the guanidine group to adopt different conformations, such as cis or trans arrangements relative to the C=N double bond. mdpi.comresearchgate.net These conformations can have distinct energy levels and present different faces for interaction.

Flexibility in Binding : The conformational flexibility allows the molecule to adapt its shape to fit a binding site, a principle exploited in dynamic organocatalysis. rsc.org However, this flexibility can also be a liability, and in some cases, a more conformationally rigid catalyst is desired to increase selectivity. beilstein-journals.orgacs.org The planarity of the core guanidinium moiety (Nε, Cζ, Nη1, Nη2 in arginine) is generally maintained, but some flexibility exists, particularly at the atom connecting the side chain to the guanidinium group (the Cδ atom in arginine). escholarship.org

SAR Insights Specific to N-(4-butylphenyl)guanidine and Analogues

By examining specific substituents on the phenyl ring of N-phenylguanidine, a clearer picture of the SAR emerges for this class of compounds. The butylphenyl, tert-butylphenyl, and benzyloxyphenyl groups provide insightful contrasts in terms of lipophilicity, steric profile, and metabolic stability.

The choice of a lipophilic substituent at the para-position of the phenyl ring is a common strategy in drug design. However, the specific nature of this group can lead to vastly different biological outcomes depending on the target.

tert-Butylphenyl Substituents : The tert-butyl group is a bulky, lipophilic moiety that also serves as a metabolic shield, preventing oxidation that can occur with a linear butyl group. rsc.org In some contexts, this leads to potent activity. For example, a 4-tert-butylphenyl analogue of the kinase inhibitor KN1022 was found to be highly potent (IC₅₀ = 0.03 µmol/L). acs.org However, in antimicrobial screens, a tetrahydroisoquinoline derivative with a 4-tert-butylphenyl group showed only weak potency against S. aureus and E. coli. mdpi.com

Benzyloxyphenyl Substituents : The benzyloxy group significantly increases lipophilicity and has been explored in various guanidine derivatives. ontosight.aiontosight.ai Despite this, a series of benzyloxy guanidine derivatives displayed no significant antimicrobial potency against S. aureus or E. coli in one study. mdpi.com

Butylphenyl Substituents : The linear butyl group provides lipophilicity, which is a known requirement for binding at certain receptors. sci-hub.se The compound N,N'-Bis-(4-butyl-phenyl)-guanidine has been noted in drug databases for its potential neuroprotective activity. idrblab.net

The following table summarizes the reported activities for guanidine analogues bearing these substituents, highlighting how the biological context dictates whether a particular substituent is favorable.

| Compound/Analogue Class | Substituent | Biological Target/Assay | Reported Activity | Reference |

|---|---|---|---|---|

| N-(4-tert-butylphenyl) urea (B33335) derivative | 4-tert-Butylphenyl | PDGF Receptor Kinase | Potent (IC₅₀ = 0.03 µM) | acs.org |

| N-[7-(4-tert-Butylphenyl)-tetrahydroisoquinoline] derivative (33) | 4-tert-Butylphenyl | S. aureus / E. coli | Weak (MIC = 64 / >128 µg/mL) | mdpi.com |

| Benzyloxy guanidine derivatives (36a-c) | Benzyloxy | S. aureus / E. coli | Not significantly potent | mdpi.com |

| N,N'-Bis-(4-butyl-phenyl)-guanidine | 4-Butylphenyl | Neuroprotection | Active | idrblab.net |

Substitution on the nitrogen atoms of the guanidine core itself has a profound impact on activity, primarily by altering the molecule's hydrogen-bonding capacity and basicity. ineosopen.orgnih.gov The unsubstituted protons on the guanidine are often essential for forming multiple hydrogen bonds with a biological target, such as the minor groove of DNA or the active site of an enzyme. sci-hub.senih.gov

A study on the release of norepinephrine (B1679862) from spleen strips provided a classic example of the importance of the N-substitution pattern. nih.gov

Active : Guanidine, methyl guanidine, and N,N-dimethyl guanidine (where both methyl groups are on the same terminal nitrogen) all enhanced norepinephrine release. nih.gov

Inactive : N,N'-dimethyl guanidine (where methyl groups are on different nitrogens) and propyl guanidine were inactive. nih.gov

This demonstrates that not only the presence but also the precise location of alkyl substituents is critical. Further studies have shown that adding larger alkyl groups to the guanidine nitrogen can be detrimental to activity. N-methylation of a bis-guanidine had little effect on its DNA affinity, but substitution with a larger isopropyl group resulted in a significant reduction in affinity. nih.gov Similarly, attaching a methyl or methoxyethyl group to the guanidine nitrogen of a potent benzyl (B1604629) guanidine antimicrobial agent caused a significant decrease in its potency. mdpi.com This suggests that steric hindrance from N-substituents can prevent optimal binding and that the NH₂ groups are often crucial for interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify and quantify the physicochemical properties of a drug and their effect on biological activity. spu.edu.sy This approach allows for the prediction of the biological activity of new analogues, guiding synthetic efforts toward more potent compounds. spu.edu.sy

In the context of guanidine derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological targets. For instance, research on arylguanidine binding at 5-HT3 receptors revealed that the presence of electron-withdrawing substituents at the 3-position and lipophilic substituents at the 4-position of the phenyl ring enhances binding affinity. sci-hub.se Another study on N-(3-oxo-3,4-dihydro-2H-benzo nih.govnih.govthiazine-6-carbonyl)guanidines as Na/H exchange inhibitors demonstrated a proportional relationship between the biological activity and the hydrophobicity of the ring structure. nih.gov This led to the design of derivatives with approximately five-fold greater potency. nih.gov

For this compound derivatives, a hypothetical QSAR model would likely consider parameters such as:

Hydrophobicity (LogP): The butyl group contributes significantly to the lipophilicity of the molecule. The substituent hydrophobicity constant (π) is a key parameter in QSAR equations. spu.edu.sy

Electronic Effects: The electronic properties of substituents on the phenyl ring can influence the pKa of the guanidine group and its ability to form hydrogen bonds.

Steric Factors: The size and shape of the molecule and its substituents can affect how it fits into a biological target's binding site.

A generalized QSAR equation can be represented as: Biological Activity (log 1/C) = f(hydrophobic, electronic, steric parameters)

By synthesizing and testing a series of this compound analogues with systematic variations in these properties, a predictive QSAR model can be developed. This model would enable the calculation of the potential biological activity of novel, unsynthesized analogues, thereby streamlining the drug discovery process. spu.edu.sy

Computational Chemistry in Structural Biology of Guanidine Ligands

Computational chemistry provides powerful tools for investigating the interactions between ligands like this compound and their biological targets at an atomic level. These methods complement experimental techniques and provide insights that can guide the design of more effective therapeutic agents.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. cu.edu.eg For this compound analogues, docking studies can elucidate how these compounds interact with the active site of a target protein. For example, in the context of BACE1 inhibitors, docking simulations have shown that the guanidine moiety can form critical hydrogen bonding interactions with the catalytic aspartic acid residues (Asp32 and Asp228). nih.gov The butylphenyl group, in turn, can occupy hydrophobic pockets within the enzyme's active site, enhancing binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, modeling the movement of atoms and molecules over time. ebsco.com MD simulations can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding. ebsco.com For instance, MD simulations of bis-guanidines with serine proteases have suggested that they mimic the binding mode of arginine side chains. vulcanchem.com

Table 1: Key Interactions of Guanidine Derivatives from Docking Studies

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| BACE1 | Asp32, Asp228 | Hydrogen Bonding | nih.gov |

| Sterol 14-alpha demethylase | - | High Affinity Binding | researchgate.net |

| Trypanothione reductase | - | High Affinity Binding | researchgate.net |

Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. abinit.org DFT calculations can provide valuable insights into the geometry, electronic properties, and reactivity of molecules like this compound. researchgate.net

The reactivity of guanidines, which can act as both nucleophiles and electrophiles, can be rationalized through DFT. d-nb.infonih.gov The high basicity of the guanidine group (pKa ≈ 13.6) is due to the delocalization of electrons across the CN3 moiety, resulting in a stable protonated guanidinium cation. d-nb.info DFT studies can model the electronic structure of both the neutral guanidine and the protonated guanidinium form, helping to understand their interaction with biological targets. mdpi.com For example, DFT calculations have been employed to study the gas-phase basicity of cyclic guanidine derivatives and to explain the structural features of guanidine-containing metal complexes. mdpi.comrsc.orgresearchgate.net

Table 2: Applications of DFT in Guanidine Chemistry

| Application | Information Gained | Reference |

|---|---|---|

| Gas-phase basicity | Understanding of superbase character | rsc.org |

| Electronic structure of metal complexes | Donor properties and bond characteristics | mdpi.com |

| Reaction mechanisms | Thermodynamics of reaction pathways | nih.gov |

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery. mdpi.com

Virtual libraries of novel this compound analogues can be designed and screened against various biological targets. researchgate.net The design of these libraries can be guided by SAR data and the structural insights obtained from docking and MD simulations. For instance, knowing that a butylphenyl group is favored for binding to a specific hydrophobic pocket, a virtual library could be created with variations in the position and nature of the alkyl chain, as well as modifications to the guanidine headgroup to optimize polar interactions. nih.gov

Pharmacophore modeling, another in silico technique, can be used to create a 3D representation of the essential steric and electronic features required for biological activity. mdpi.com This model can then be used to screen virtual libraries for compounds that match the pharmacophore, leading to the identification of novel chemotypes. mdpi.com

Future Research Trajectories and Translational Opportunities for N 4 Butylphenyl Guanidine

Rational Design and Synthesis of Next-Generation N-(4-butylphenyl)guanidine Analogues

The development of novel this compound analogues with enhanced properties and new functionalities is a primary research goal. Modern medicinal chemistry strategies can be employed to systematically explore the chemical space around this core structure.

Scaffold hopping is a powerful technique in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. uniroma1.itbhsai.org This approach can lead to compounds with improved physicochemical properties, better pharmacokinetics, or novel intellectual property. uniroma1.it For this compound, scaffold hopping could involve replacing the central phenylguanidine core with a completely different chemical entity that preserves the spatial arrangement of key interaction points.

Bioisosteric replacement is a related strategy that involves substituting a specific functional group with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or metabolic stability. nih.govnih.gov The guanidine (B92328) group itself is a prime target for bioisosteric replacement due to its high basicity (pKa ≈ 13.5), which can limit membrane permeability. nih.govsci-hub.se Potential bioisosteres could be employed to fine-tune this basicity while maintaining the crucial hydrogen-bond donating capacity. nih.gov

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Guanidine | Squaryldiamine | Potent bioisostere that can mimic the binding interactions of the guanidinium (B1211019) group. nih.gov |

| Guanidine | Deltic Guanidinium | A "macrostere" that expands the size of the guanidinium ion while retaining its essential features, potentially offering new binding interactions. columbia.edursc.org |

| Phenyl Ring | Thiophene, Pyridine | Modifies electronic properties, solubility, and potential for new vector interactions. bhsai.org |

| n-butyl Chain | Cyclobutyl, Isobutyl, Alkoxy chain | Alters lipophilicity, metabolic stability, and conformational flexibility. |

This table illustrates potential bioisosteric replacements for key functional groups within the this compound structure to modulate its properties.

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, combinatorial chemistry and high-throughput synthesis are indispensable tools. nih.gov These methodologies allow for the rapid generation of large, systematically organized libraries of related compounds. nih.govacs.org A positional scanning library, for instance, could be designed to systematically evaluate the impact of different substituents at various positions on the molecule. nih.gov

Liquid-phase parallel synthesis is one effective method for constructing guanidine libraries, offering high yields and purity with simplified purification steps. nih.gov Such a library based on this compound could be constructed by varying three key points of diversity (R¹, R², R³).

| Diversity Point | Scaffold Position | Example Substituents |

| R¹ | Phenyl Ring (ortho-, meta-, para-) | -H, -F, -Cl, -CH₃, -OCH₃, -CF₃, -NO₂ |

| R² | Guanidine Nitrogen (unsubstituted) | Alkyl chains, Benzyl (B1604629) groups, Heterocycles |

| R³ | Guanidine Nitrogen (unsubstituted) | Alkyl chains, Benzyl groups, Heterocycles |

This interactive table outlines a hypothetical combinatorial library design for generating analogues of this compound, enabling systematic exploration of structure-activity relationships.

Investigation of this compound as a Probe for Biological Pathway Elucidation

The inherent ability of the guanidinium cation to form strong bidentate hydrogen bonds with anionic groups like phosphates and carboxylates makes it an excellent recognition motif for biological targets. researchgate.netmdpi.com This property can be harnessed to develop chemical probes for studying and visualizing biological processes. By conjugating this compound to a reporter molecule, such as a fluorophore, it could be transformed into a probe to investigate biological pathways. For example, such a probe could potentially target and label proteins with phosphate-rich domains or specific regions of cell membranes, allowing for real-time imaging and functional studies. nih.gov

Exploration of Polymeric and Supramolecular Assemblies Incorporating Guanidine Units for Research Materials

The incorporation of guanidinium units into larger molecular architectures opens up new avenues in materials science.

Polymeric Assemblies : Guanidinium-containing polymers can be synthesized using controlled polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov Monomers derived from this compound could be polymerized to create materials with unique properties. These polymers are of interest for applications such as the cellular delivery of bioactive cargo like proteins or siRNA, leveraging the membrane-interacting properties of the guanidinium group. nih.govnih.gov

Supramolecular Assemblies : The guanidinium group is a versatile building block for supramolecular chemistry due to its capacity for forming multiple, directional hydrogen bonds and engaging in π-stacking interactions. researchgate.netmdpi.comacs.org this compound and its derivatives could self-assemble into well-defined structures like dimers, chains, or more complex networks. mdpi.com These assemblies, governed by non-covalent interactions, could be designed to create novel materials with applications in sensing, catalysis, or as responsive "smart" materials. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental synthesis is crucial for accelerating the discovery and optimization of new guanidine-based compounds. researchgate.net Computational methods can provide deep insights into molecular behavior, guiding experimental efforts and reducing the time and resources required for development. nih.govnih.gov

Molecular Docking and Dynamics : These tools can predict how this compound analogues bind to specific biological targets, identifying key interactions and potential binding modes. nih.govnih.gov

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can elucidate the electronic properties, reactivity, and stability of novel derivatives. nih.govnih.gov

Pharmacokinetic Predictions (ADMET) : In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed analogues, helping to prioritize candidates with favorable drug-like properties. nih.gov

| Phase | Computational Tool | Objective | Experimental Step |

| 1. Design | Molecular Docking, DFT | Predict binding affinity and electronic properties of virtual analogues. | Prioritization of synthetic targets. |

| 2. Synthesis | N/A | Chemical synthesis of prioritized compounds. researchgate.net | |

| 3. Validation | Molecular Dynamics (MD) Simulations | Assess the stability of the predicted ligand-target complex. | In vitro biological assays. |

| 4. Optimization | QSAR, ADMET Prediction | Build models to refine designs and predict pharmacokinetic properties. | Lead optimization and further synthesis. |

This table presents a workflow integrating computational and experimental methods for the accelerated discovery and optimization of this compound analogues.

Cross-Disciplinary Research Collaborations for Broader Impact

Realizing the full potential of this compound and its derivatives will require extensive collaboration across multiple scientific disciplines.

Chemistry and Biology : Synthetic chemists are needed to design and create novel analogues, while biochemists and pharmacologists are essential for evaluating their biological activity and mechanism of action.

Materials Science and Engineering : The development of novel polymers and supramolecular materials requires expertise from polymer chemists and materials scientists to characterize their physical and functional properties.

Computational Science and Experimental Science : A close partnership between computational chemists and bench scientists ensures that theoretical predictions are experimentally validated and that experimental results inform the next round of computational design. chemrxiv.org

Such cross-disciplinary efforts will be paramount in translating fundamental research on this versatile chemical scaffold into practical applications in medicine, biotechnology, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.